molecular formula C26H28N2O6 B14086546 1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14086546
M. Wt: 464.5 g/mol
InChI Key: IMGXKPCZEPUHFS-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholinylpropyl side chain, and a dihydrochromeno[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the chromeno[2,3-c]pyrrole core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the morpholinylpropyl side chain: This step may involve nucleophilic substitution reactions or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the morpholinylpropyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development.

    Industry: It may find applications in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-[3-(piperidin-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(2,5-Dimethoxyphenyl)-2-[3-(pyrrolidin-1-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-(2,5-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to the presence of the morpholinylpropyl side chain, which may impart distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H28N2O6/c1-31-17-8-9-20(32-2)19(16-17)23-22-24(29)18-6-3-4-7-21(18)34-25(22)26(30)28(23)11-5-10-27-12-14-33-15-13-27/h3-4,6-9,16,23H,5,10-15H2,1-2H3

InChI Key

IMGXKPCZEPUHFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O

Origin of Product

United States

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